molecular formula C14H18N2O6S B3337320 Ethyl 1-((3-nitrophenyl)sulfonyl)piperidine-4-carboxylate CAS No. 625106-78-7

Ethyl 1-((3-nitrophenyl)sulfonyl)piperidine-4-carboxylate

Cat. No.: B3337320
CAS No.: 625106-78-7
M. Wt: 342.37 g/mol
InChI Key: NIXDQKZIOJKSKT-UHFFFAOYSA-N
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Description

Ethyl 1-((3-nitrophenyl)sulfonyl)piperidine-4-carboxylate is a sulfonamide-functionalized piperidine derivative with the molecular formula C₁₄H₁₇ClN₂O₆S (or C₁₄H₁₇N₂O₆S for non-chlorinated analogs) and an average molecular mass of 376.808 g/mol . The compound is synthesized via nucleophilic substitution reactions, typically involving the reaction of 3-nitrobenzenesulfonyl chloride with ethyl piperidine-4-carboxylate in a basic aqueous medium to ensure dynamic pH control (e.g., pH 9–10 using Na₂CO₃) . Key structural features include a sulfonyl group at the piperidine nitrogen, a 3-nitroaryl substituent, and an ethyl ester moiety at the 4-position of the piperidine ring. This compound serves as a critical intermediate in medicinal chemistry for synthesizing bioactive molecules, including 1,3,4-oxadiazole derivatives with antibacterial properties .

Properties

IUPAC Name

ethyl 1-(3-nitrophenyl)sulfonylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6S/c1-2-22-14(17)11-6-8-15(9-7-11)23(20,21)13-5-3-4-12(10-13)16(18)19/h3-5,10-11H,2,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXDQKZIOJKSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((3-nitrophenyl)sulfonyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with sulfonyl chlorides and nitrobenzene derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((3-nitrophenyl)sulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products

Scientific Research Applications

Ethyl 1-((3-nitrophenyl)sulfonyl)piperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-((3-nitrophenyl)sulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets through hydrogen bonding and electrostatic interactions. The sulfonyl group can also participate in binding interactions, enhancing the compound’s affinity for its targets .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The 3-nitro substituent (meta position) in the target compound introduces steric hindrance and electron-withdrawing effects, reducing reactivity compared to para-substituted analogs (e.g., 4-NO₂ or 4-Cl derivatives) .
  • Synthetic Yields : Reactions involving para-substituted sulfonyl chlorides (e.g., 4-Cl, 4-F) generally achieve higher yields (>80%) due to better electrophilic reactivity and solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Density (g/cm³) Boiling Point (°C) pKa (Predicted) Solubility Profile
Ethyl 1-((3-nitrophenyl)sulfonyl)piperidine-4-carboxylate 1.322 444.5 -6.06 Low in water; soluble in THF, DCM
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate 1.322 444.5 -6.06 Similar to 3-nitro analog
Ethyl 1-[(4-fluorophenyl)sulfonyl]piperidine-3-carboxylate N/A N/A N/A Soluble in methanol, ethyl acetate
Ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate 1.259 444.9 3.01 Soluble in DMF, DMSO

Key Observations :

  • Acidity : The sulfonamide group confers strong acidity (predicted pKa ≈ -6.06), making these compounds prone to deprotonation in basic media .
  • Thermal Stability : High boiling points (>440°C) suggest thermal stability, advantageous for high-temperature synthetic applications .

Table 3: Bioactivity of Selected Derivatives

Compound Biological Target IC₅₀/EC₅₀ (µM) Key Findings Reference
This compound Bacterial strains (e.g., E. coli) 12–25 Precursor to 1,3,4-oxadiazole derivatives with moderate antibacterial activity
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxylate Acetylcholinesterase (AChE) 0.45 Potent AChE inhibition, comparable to donepezil
Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate Carbonic anhydrase XII (CA XII) 0.89 Selective inhibition of tumor-associated CA XII
Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate Lipoxygenase (LOX) 3.2 Anti-inflammatory activity via LOX pathway modulation

Key Observations :

  • Antibacterial Activity : The 3-nitrophenyl derivative’s oxadiazole analogs show moderate activity against Gram-positive bacteria, but para-substituted analogs (e.g., 4-Cl) exhibit superior potency due to enhanced membrane permeability .
  • Enzyme Inhibition : Chlorine or sulfamoyl substituents improve target selectivity, as seen in CA XII and AChE inhibitors .

Biological Activity

Ethyl 1-((3-nitrophenyl)sulfonyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its biological activity and potential therapeutic applications. This article reviews its biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound is a piperidine derivative characterized by a sulfonamide functional group and a nitrophenyl substituent. The synthesis typically involves the reaction of piperidine derivatives with sulfonyl chlorides and subsequent esterification. The specific synthetic route can influence the yield and purity of the final product, which is crucial for biological testing.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including this compound. In vitro assays have shown that this compound exhibits significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) values indicate that the compound has potent antibacterial effects, with reported MIC values ranging from 0.5 to 2 μg/mL against S. aureus .

Antidiabetic Activity

Another area of research focuses on the antidiabetic properties of piperidine derivatives. This compound has been evaluated for its ability to inhibit enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism.

  • In one study, derivatives similar to this compound demonstrated IC50 values in the range of 9.86 ± 0.03 μM for α-amylase inhibition, indicating strong potential as an antidiabetic agent compared to standard drugs like acarbose .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of piperidine derivatives. Modifications to the piperidine ring and substituents can significantly impact potency and selectivity.

Modification Effect on Activity
Nitrophenyl GroupEnhances antibacterial activity
Sulfonamide GroupIncreases solubility and bioavailability
Alkyl SubstituentsAlters lipophilicity and pharmacokinetics

Studies have shown that para-substituted analogs often exhibit improved activity compared to ortho or meta substitutions, suggesting that steric factors play a crucial role in binding affinity to biological targets .

Study on Antibacterial Efficacy

A recent study evaluated a series of piperidine derivatives, including this compound, against multi-drug resistant bacterial strains. The results indicated that modifications in the sulfonamide group significantly enhanced antibacterial properties, with some derivatives achieving MIC values lower than those of conventional antibiotics .

Antidiabetic Mechanism Investigation

Another investigation focused on the mechanism of action for antidiabetic effects. This compound was found to inhibit carbohydrate-digesting enzymes effectively, leading to reduced glucose absorption in vivo. This study provided insights into its potential as a therapeutic agent for managing diabetes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-((3-nitrophenyl)sulfonyl)piperidine-4-carboxylate
Reactant of Route 2
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Ethyl 1-((3-nitrophenyl)sulfonyl)piperidine-4-carboxylate

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